molecular formula C24H18O6 B11308168 methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate

methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B11308168
M. Wt: 402.4 g/mol
InChI Key: DWHMSCZNTMLIDR-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate is a chromene-based benzoate ester characterized by a 4H-chromen-4-one core substituted at positions 2 (phenyl), 5 (hydroxy), and 7 (oxy-methyl-benzoate ester). Chromene derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, owing to their structural resemblance to flavonoids and coumarins . The benzoate ester moiety contributes to lipophilicity, affecting membrane permeability and bioavailability .

Properties

Molecular Formula

C24H18O6

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 4-[(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxymethyl]benzoate

InChI

InChI=1S/C24H18O6/c1-28-24(27)17-9-7-15(8-10-17)14-29-18-11-19(25)23-20(26)13-21(30-22(23)12-18)16-5-3-2-4-6-16/h2-13,25H,14H2,1H3

InChI Key

DWHMSCZNTMLIDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate typically involves the reaction of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like acetone . The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .

Scientific Research Applications

Methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. It may also interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name Substituents on Chromene Core Key Functional Groups Potential Applications
Methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate 2-phenyl, 5-hydroxy, 4-oxo Benzoate ester, hydroxy, ketone Pharmaceuticals (e.g., anticancer)
Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate 3-benzyl, 4-methyl, 2-oxo Benzoate ester, benzyl, methyl Agrochemicals (enhanced lipophilicity)
[3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate 3-(4-methoxyphenyl), 2-methyl, 4-oxo Methoxy, benzoate ester Material science (electron-donating groups)
4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen 4-(4-chlorophenyl), 3-cyano, 7-(4-methoxyphenyl) Chlorophenyl, cyano, methoxy Anticancer agents (electron-withdrawing effects)

Key Observations:

Functional Group Impact on Bioactivity The 4-oxo group is conserved across analogues, contributing to conjugated π-system stability and redox activity. However, 5-hydroxy in the target compound may enhance antioxidant properties compared to non-hydroxylated derivatives .

Benzoate Ester Variations

  • The methyl ester in the target compound and analogues (e.g., ) improves cell permeability compared to free carboxylic acids (e.g., ). Modifications like methoxy or chloro on the benzoate ring () further tune lipophilicity and electronic properties for specific applications .

Biological Activity

Methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of flavonoids, characterized by the presence of a chromen-4-one structure. Its molecular formula is C20H19O5C_{20}H_{19}O_{5} with a molecular weight of approximately 341.36 g/mol. The structural formula can be represented as follows:

\text{Methyl 4 5 hydroxy 4 oxo 2 phenyl 4H chromen 7 yl oxy methyl}benzoate}

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Various studies have reported its efficacy against different cancer cell lines.

Cell Line IC50 (µg/mL) Mechanism of Action
HepG2 (Liver Cancer)22.5 ± 0.3Induces apoptosis via the PI3K/AKT pathway
HCT116 (Colon Cancer)15.4 ± 0.5Inhibits cell migration and invasion
A549 (Lung Cancer)13.6 ± 0.3Induces G2/M phase cell cycle arrest

The compound's mechanism involves targeting key signaling pathways involved in cancer cell proliferation and survival, making it a potential candidate for developing novel anticancer therapies .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains.

Microorganism MIC (mg/mL)
Staphylococcus aureus1.25
Bacillus subtilis0.02
Mycobacterium smegmatis0.625
Candida albicans0.078

These findings suggest that the compound possesses strong antibacterial and antifungal activities, indicating its potential use in treating infections caused by resistant strains .

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has demonstrated anti-inflammatory properties in various models.

In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses .

Case Studies

Case Study 1: Anticancer Efficacy in Breast Cancer Models
A study conducted on MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability at concentrations above the IC50 value of 10 µg/mL. The study highlighted the compound's ability to induce apoptosis through caspase activation .

Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]methyl}benzoate exhibited lower MIC values against Staphylococcus aureus compared to conventional treatments, suggesting its potential as an alternative therapeutic agent .

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